molecular formula C14H11F3N2O4 B2877552 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2416235-20-4

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2877552
CAS No.: 2416235-20-4
M. Wt: 328.247
InChI Key: JMSZOVGTZGMSDP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2416218-95-4) is a heterocyclic compound with the molecular formula C₁₄H₁₁F₃N₂O₄ and a molecular weight of 328.24 g/mol. It features a piperidinone ring substituted with a trifluoromethyl group at position 6 and a hydroxylated isoindole-1,3-dione moiety. The compound is typically available at >95% purity for research purposes and is cataloged by suppliers such as Aaron Chemicals LLC .

Properties

IUPAC Name

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSZOVGTZGMSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of o-phthalic acids or anhydrides with amines . One reported method uses isopropanol (IPA) and water as solvents at reflux temperature, with SiO2-tpy-Nb as a catalyst, yielding the final product with moderate to excellent yields (41-93%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of isoindole-1,3-dione derivatives with piperidinone or related heterocyclic substitutions. Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications Reference
4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione C₁₄H₁₁F₃N₂O₄ -OH (isoindole), -CF₃ (piperidinone) 328.24 High lipophilicity (CF₃), potential PROTAC use
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione C₁₃H₁₀FN₂O₄ -F (isoindole), dioxopiperidine 293.23 Fluorine enhances metabolic stability
4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione C₁₄H₁₂FN₂O₄ -F (isoindole), -CH₃ (piperidinone) 307.26 Methylation may alter binding affinity
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione C₁₃H₉N₃O₆ -NO₂ (isoindole), dioxopiperidine 303.23 Nitro group confers electrophilicity
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione C₁₃H₈BrF₃N₂O₄ -Br, -F (isoindole), dioxopiperidine 385.12 Bromine for derivatization; E3 ligase activator

Key Comparative Insights

Substituent Effects on Physicochemical Properties The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity compared to analogs with halogens (-F, -Br) or nitro (-NO₂) groups. This enhances membrane permeability and metabolic stability . The hydroxyl (-OH) group may improve solubility but could reduce bioavailability due to hydrogen bonding, contrasting with the fluorine-substituted analog’s balance of solubility and stability .

Biological Relevance The bromo-fluoro analog (C₁₃H₈BrF₃N₂O₄) is explicitly noted as an E3 ligase activator, suggesting that halogenated isoindole-diones are viable scaffolds for targeted protein degradation . The trifluoromethyl analog may share this mechanism, though direct evidence is lacking. Methylation of the piperidinone nitrogen (as in C₁₄H₁₂FN₂O₄) could sterically hinder interactions with enzymatic targets compared to the unsubstituted piperidinone in the target compound .

Nitro- and bromo-substituted analogs require electrophilic aromatic substitution or palladium-catalyzed coupling, respectively .

Functional Implications

  • PROTAC Development : The trifluoromethyl group’s metabolic stability makes the target compound a candidate for linker optimization in PROTACs, whereas nitro or bromo groups offer sites for further functionalization .
  • Solubility vs. Permeability Trade-offs : Hydroxyl and nitro groups may limit blood-brain barrier penetration compared to fluorine or trifluoromethyl substituents, directing therapeutic applications to peripheral targets .

Biological Activity

4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyDetails
Molecular Formula C₁₄H₁₁F₃N₂O₄
Molecular Weight 328.24 g/mol
CAS Number 2416235-20-4
SMILES Notation O=C1NC(C(F)(F)F)CCC1N1C(=O)c2cccc(O)c2C1=O

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under specific conditions. The use of trifluoromethyl groups enhances certain biological activities, likely due to their electron-withdrawing properties which can influence the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of isoindole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line, showing promising results in inhibiting cell proliferation . The mechanism appears to involve apoptosis induction mediated by the activation of caspases .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It was found to moderately inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes . The presence of the trifluoromethyl group is believed to enhance binding affinity due to increased hydrophobic interactions.

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various derivatives of isoindole compounds on MCF-7 cells. The results indicated that the presence of the trifluoromethyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .

Study 2: Antimicrobial Activity

In another investigation, a series of isoindole derivatives were tested for their antimicrobial efficacy. The results showed that compounds containing the trifluoromethyl moiety exhibited higher activity against Gram-positive bacteria compared to their counterparts without this functional group. This suggests a structure-activity relationship where electronic effects play a crucial role in biological activity .

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